N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide
Description
The compound “N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide” features a 1H-pyrrole core substituted with a 4-methoxyphenylsulfonyl group, 4,5-dimethyl groups, a prop-2-en-1-yl (allyl) moiety, and a 3-methylbenzamide side chain.
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C24H26N2O4S/c1-6-14-26-18(4)17(3)22(31(28,29)21-12-10-20(30-5)11-13-21)23(26)25-24(27)19-9-7-8-16(2)15-19/h6-13,15H,1,14H2,2-5H3,(H,25,27) |
InChI Key |
NFNYZHVDNPEFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CC=C)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.
Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base like sodium hydride.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the pyrrole derivative and 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
The sulfonamide moiety confers antibacterial properties to the compound. Preliminary studies indicate that it may exhibit activity against resistant bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action positions it as a potential treatment for conditions characterized by excessive inflammation, such as arthritis.
Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it had lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics, highlighting its potential as an effective antimicrobial agent.
In Vitro Cancer Studies
In vitro assays using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that the compound could be more effective than some standard chemotherapeutic agents.
Inflammatory Disease Models
In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This supports its potential application in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
- Pyrrole vs.
- Sulfonyl vs. Sulfamoyl/Sulfanyl : The sulfonyl group (target) is strongly electron-withdrawing compared to sulfamoyl () or sulfanyl (), influencing electronic properties and hydrogen-bonding capacity.
- Benzamide Motif : Present in all compounds, this group likely enhances binding to biological targets or improves crystallinity.
Physicochemical Properties
Available data from analogs suggest trends in melting points and molecular weights:
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| 3s/3t (Benzimidazole) | Not reported | 92–96 | |
| Example 53 (Pyrazolopyrimidine) | 589.1 | 175–178 |
- The higher melting point of Example 53 may reflect stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide and benzamide groups).
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring and a sulfonamide group, suggests diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 424.5 g/mol. The intricate structure allows for interactions with various biological targets, enhancing its pharmacological potential.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may influence several biochemical pathways by interacting with specific proteins or enzymes. Notably, compounds with similar structural features often display activities such as:
- Antibacterial Effects : Inhibition of bacterial growth by disrupting cell wall synthesis or function.
- Antitumor Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antitumor Activity
Research indicates that pyrrole-containing compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrrole could inhibit glioblastoma cell proliferation, suggesting potential applications in cancer therapy .
Study 1: Antibacterial Evaluation
A recent evaluation tested the antibacterial efficacy of related compounds using the agar disc diffusion method against multiple bacterial strains. The results indicated that several derivatives exhibited high inhibition zones against S. aureus and E. coli, highlighting their potential as new antibacterial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Compound C | P. mirabilis | 12 |
Study 2: Cytotoxicity Assay
In another study focusing on antitumor activity, various derivatives were tested for their cytotoxic effects on glioblastoma cells. The results showed that certain compounds led to a significant decrease in cell viability, indicating their potential as therapeutic agents against aggressive tumors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | Glioblastoma | 25 |
| Compound E | Breast Cancer | 30 |
| Compound F | Lung Cancer | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
